N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
N,N-Diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core. The structure includes a phenyl group at position 1, a methyl group at position 4, and an acetamide side chain at position 2 of the pyridazine ring. The acetamide nitrogen is substituted with two ethyl groups, conferring lipophilicity and influencing pharmacokinetic properties.
Key structural characteristics include:
- N,N-Diethylacetamide side chain: Enhances membrane permeability compared to unsubstituted or polar amides.
- Substituent effects: The 4-methyl group stabilizes the ring system, while the 1-phenyl group modulates steric and electronic properties.
Properties
IUPAC Name |
N,N-diethyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-21(5-2)16(24)12-22-18(25)17-15(13(3)20-22)11-19-23(17)14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCDNAAOUJVEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step reactions beginning with the preparation of the pyrazolo[3,4-d]pyridazinone core. This can be achieved through the reaction of appropriate hydrazine derivatives with substituted pyrazoles under controlled conditions. The subsequent acylation with diethyl acetamide groups follows, often necessitating the use of catalysts and specific temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production scales up the laboratory synthesis procedures, employing large reactors and continuous flow systems to enhance efficiency. Advanced purification techniques like column chromatography and recrystallization are used to obtain high-purity compounds.
Chemical Reactions Analysis
Oxidation Reactions
The pyridazinone ring and acetamide moiety are susceptible to oxidation under controlled conditions:
-
Pyridazinone Ring Oxidation :
Treatment with strong oxidizing agents like KMnO₄ or CrO₃ in acidic media oxidizes the pyridazinone ring, forming hydroxylated or quinone-like derivatives . For example, oxidation at the 7-oxo position generates a dihydroxy intermediate, which can further dehydrate to form a conjugated system . -
Acetamide Side Chain Oxidation :
The tertiary amine in the N,N-diethyl group undergoes oxidation with H₂O₂ or mCPBA, yielding N-oxide derivatives. This modification alters the compound’s polarity and biological activity .
Table 1: Oxidation Products
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Parent compound | KMnO₄, H₂SO₄, 80°C | 7,8-Dihydroxy-pyrazolopyridazine analog | 62 | |
| Parent compound | H₂O₂, CH₃COOH, 50°C | N-Oxide derivative | 78 |
Reduction Reactions
The pyridazinone core and acetamide side chain exhibit distinct reduction behaviors:
-
Pyridazinone Ring Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazinone ring to a tetrahydropyridazine derivative, enhancing solubility but reducing aromaticity . -
Amide Bond Reduction :
LiAlH₄ selectively reduces the acetamide’s carbonyl group to a methylene bridge, forming a secondary amine .
Table 2: Reduction Pathways
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Parent compound | H₂, 10% Pd/C, EtOH | 5,6,7,8-Tetrahydro-pyrazolopyridazine | 85 | |
| Parent compound | LiAlH₄, THF, reflux | N,N-Diethyl-2-(reduced core)ethylamine | 70 |
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Concentrated HCl hydrolyzes the acetamide to a carboxylic acid, forming 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetic acid . -
Basic Hydrolysis :
NaOH in aqueous ethanol cleaves the amide bond, yielding diethylamine and the corresponding acetic acid derivative .
Table 3: Hydrolysis Outcomes
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Parent compound | 6M HCl, reflux | Acetic acid derivative | 92 | |
| Parent compound | 2M NaOH, EtOH/H₂O | Diethylamine + acetic acid | 88 |
Substitution Reactions
The chlorophenyl group (if present) and pyridazinone core participate in nucleophilic substitution:
-
Aryl Substitution :
The phenyl group at position 1 undergoes electrophilic substitution (e.g., nitration or sulfonation) under strong acidic conditions . -
Heterocyclic Core Modification :
The pyrazolo[3,4-d]pyridazine core reacts with amines or thiols in polar aprotic solvents (e.g., DMF), replacing the 7-oxo group with amino or thioether functionalities .
Table 4: Substitution Examples
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Parent compound | HNO₃, H₂SO₄, 0°C | 1-(3-Nitrophenyl) analog | 65 | |
| Parent compound | Benzylamine, DMF, 120°C | 7-Benzylamino derivative | 58 |
Structural and Functional Impact on Reactivity
-
Pyridazinone Core : The electron-deficient nature of the pyridazinone ring facilitates oxidation and nucleophilic substitution .
-
Acetamide Side Chain : The N,N-diethyl group stabilizes the amide bond against hydrolysis compared to primary amides .
-
Phenyl Group : Enhances aromatic stacking interactions but limits solubility in aqueous reactions .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing complex organic compounds.
Biology: Used in biochemical studies to understand protein-ligand interactions due to its unique structural properties.
Medicine: Explored for potential therapeutic effects, particularly as an anti-inflammatory or anti-cancer agent.
Industry: Employed in the development of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action: The compound exerts its effects through interactions at the molecular level, particularly by binding to specific enzymes or receptors. The molecular targets often include kinases and other proteins involved in cell signaling pathways, affecting cellular processes like proliferation, apoptosis, and differentiation. This interaction can modulate biological activities, leading to therapeutic or other scientific outcomes.
Comparison with Similar Compounds: Compared to other pyrazolone and pyridazinone derivatives, N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibits unique properties due to the specific arrangement of functional groups. Similar compounds include:
N,N-diethyl-2-(4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetamide
1-phenyl-3-methyl-5-pyrazolone
6-phenyl-3-pyridazinone Its uniqueness lies in the combined presence of the pyrazolo and pyridazinone rings, conferring distinct reactivity and biological activity profiles.
Biological Activity
N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide (CAS Number: 955781-32-5) is a complex organic compound belonging to the class of pyrazolo-pyridazines. Its molecular formula is with a molecular weight of approximately 339.39 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N5O2 |
| Molecular Weight | 339.3916 g/mol |
| CAS Number | 955781-32-5 |
| SMILES | CCN(C(=O)Cn1nc(C)c2c(c1=O)n(nc2)c1ccccc1)CC |
This compound exhibits multiple biological activities primarily through its interaction with various molecular targets, including kinases and other enzymes. The pyrazolo[3,4-d]pyridazin scaffold has been associated with significant inhibitory effects on cellular pathways involved in cancer and inflammation.
Inhibitory Effects
Recent studies have demonstrated that derivatives of pyrazolo compounds can inhibit specific protein kinases, which play crucial roles in cell signaling and proliferation. For instance, compounds similar to N,N-diethyl derivatives have shown inhibitory activity against CSNK2A1, a kinase implicated in various cancers .
Anticancer Activity
Research indicates that N,N-diethyl derivatives can induce apoptosis in cancer cell lines. A study evaluating the cytotoxicity of related compounds found that these pyrazolo derivatives significantly reduced cell viability in breast cancer and leukemia models, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
In addition to anticancer effects, N,N-diethyl compounds have exhibited anti-inflammatory properties. In vitro assays demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in macrophage cultures, indicating their potential for treating inflammatory diseases .
Case Studies and Research Findings
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study conducted on the cytotoxic effects of various pyrazolo compounds showed that N,N-diethyl derivatives had IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis.
Case Study 2: Inhibition of Kinase Activity
In a comparative analysis of kinase inhibitors, N,N-diethyl derivatives were found to exhibit selective inhibition against CSNK2A1 with an IC50 value significantly lower than other tested compounds. This selectivity suggests a promising therapeutic index for further development .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The N,N-diethyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to polar substituents like methoxy (logP ~2.5) or trifluoromethyl (logP ~3.0) .
Synthetic Yields :
- Electron-donating groups (e.g., methoxy) on the acetamide phenyl ring improve reaction rates and yields (e.g., 60–75% for dimethoxyphenyl analogues) .
- Electron-withdrawing groups (e.g., CF₃) reduce yields (40–50%) due to steric and electronic hindrance .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | N-(3,4-Dimethoxyphenyl) Analogue | 4-(Trifluoromethyl)phenyl Analogue |
|---|---|---|---|
| Molecular Weight | 359.41 | 419.44 | 427.40 |
| Calculated logP | 3.2 | 2.5 | 3.0 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Hydrogen Bond Acceptors | 5 | 7 | 6 |
| Rotatable Bonds | 5 | 7 | 6 |
Key Insights:
- The target compound’s moderate logP and fewer hydrogen bond donors suggest favorable blood-brain barrier penetration compared to more polar analogues .
- The trifluoromethyl analogue’s higher molecular weight and rotatable bonds may limit oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
